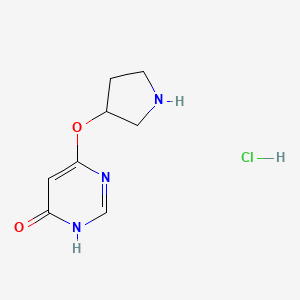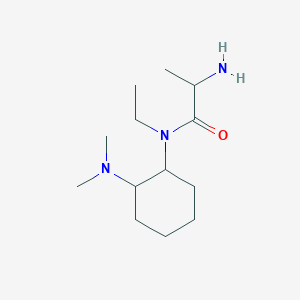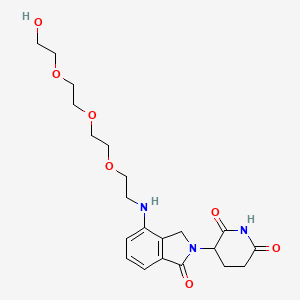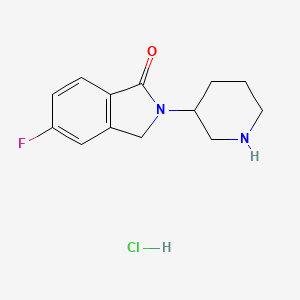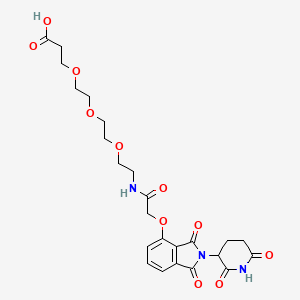methyl}-2H-pyrrole](/img/structure/B14778183.png)
2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl](1H-pyrrol-2-yl)methyl}-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane is a chemical compound primarily used as a building block for creating porphyrins . It has a molecular formula of C20H23BN2O2 and a molecular weight of 334.22 g/mol . This compound is significant in various research fields due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane typically involves the reaction of phenylboronic acid neopentyl glycol ester with dipyrromethane under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ether, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid derivative, while substitution reactions could produce various halogenated compounds .
Applications De Recherche Scientifique
5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane has several scientific research applications:
Biology: Porphyrins derived from this compound are used in studying biological systems and processes.
Medicine: Porphyrins have applications in photodynamic therapy for treating certain types of cancer.
Industry: This compound is used in the production of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane involves its role as a precursor in the synthesis of porphyrins. These porphyrins can interact with various molecular targets and pathways, including those involved in light absorption and energy transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Neopentyl Glycol Ester: This compound shares a similar boron-containing structure and is used in similar applications.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Another boron-containing compound with similar chemical properties.
Uniqueness
What sets 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane apart is its specific structure that makes it particularly useful in the synthesis of porphyrins. This unique structure allows for specific interactions and reactions that are not as easily achieved with other similar compounds .
Propriétés
Formule moléculaire |
C20H23BN2O2 |
|---|---|
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
2-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-(1H-pyrrol-2-yl)methyl]-2H-pyrrole |
InChI |
InChI=1S/C20H23BN2O2/c1-20(2)13-24-21(25-14-20)16-9-7-15(8-10-16)19(17-5-3-11-22-17)18-6-4-12-23-18/h3-12,17,19,23H,13-14H2,1-2H3 |
Clé InChI |
FEVALDOYOMJRLA-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(C3C=CC=N3)C4=CC=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


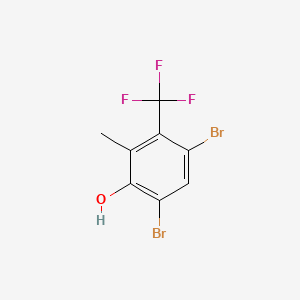
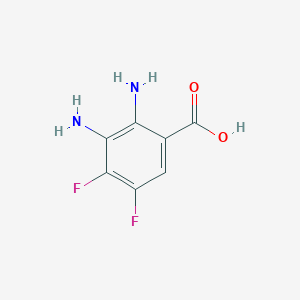
![8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14778114.png)

![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14778129.png)
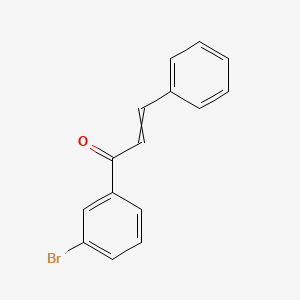
![Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14778148.png)
![4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14778155.png)
